4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}pyridine
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Overview
Description
4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}pyridine is a useful research compound. Its molecular formula is C21H21N3OS and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.14053348 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Synthetic Approaches
One aspect of research involves the synthesis of related benzothiazolopyridine compounds and their molecular docking study on estrogen and progesterone receptors, highlighting their potential in breast cancer treatment. A study presented an efficient synthesis method under ultrasonic irradiation, which improved yield and reaction time compared to conventional methods. Molecular docking suggested favorable interactions with cancer-related receptors (Shirani et al., 2021).
Antimicrobial and Antituberculosis Activity
Another application is in the development of thiazole-aminopiperidine hybrid analogs as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promising activity in in vitro assays against Mycobacterium tuberculosis and were not cytotoxic at tested concentrations (Jeankumar et al., 2013).
Antimicrobial Activity of Thiazolo[3, 2]pyridines
Research on thiazolo[3, 2]pyridines containing the pyrazolyl moiety demonstrated significant antimicrobial activity, highlighting the potential for these compounds in addressing bacterial and fungal infections (El‐Emary et al., 2005).
Aldose Reductase Inhibition
The discovery of new 4-oxothiazolidin-2-ylidene derivatives containing a piperidinyl moiety against aldose reductase showcases the compound's application in managing complications related to diabetes. Molecular docking simulations indicated these compounds as potential inhibitors, suggesting further modification and investigation (Areal et al., 2012).
Electrochromic Applications
The thiadiazolo[3,4-c]pyridine compounds have been explored for their electrochromic properties, indicating a novel application in electronic display technologies. These compounds demonstrated fast-switching and high coloration efficiency, underscoring their potential in developing new electrochromic materials (Ming et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-benzyl-1,3-thiazol-4-yl)-(4-pyridin-4-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c25-21(19-15-26-20(23-19)14-16-4-2-1-3-5-16)24-12-8-18(9-13-24)17-6-10-22-11-7-17/h1-7,10-11,15,18H,8-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBWJPAKMNCHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NC=C2)C(=O)C3=CSC(=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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